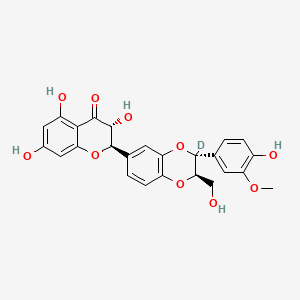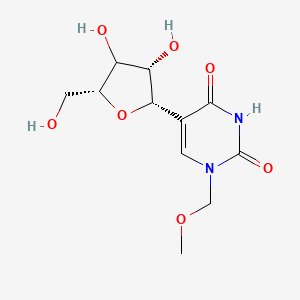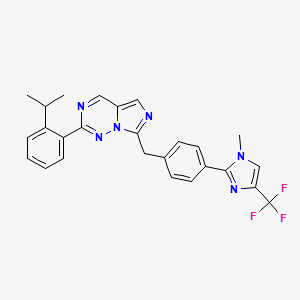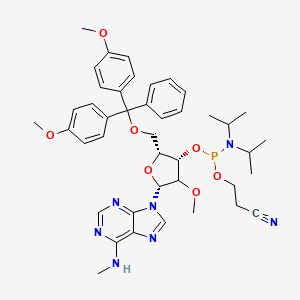
hCAXII-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown significant potential in scientific research due to its high selectivity and potency, with a Ki value of 10.0 nM . Human carbonic anhydrase XII is an enzyme that plays a crucial role in regulating pH levels within cells and tissues, making it a valuable target for therapeutic interventions, particularly in cancer research .
Preparation Methods
The synthesis of hCAXII-IN-3 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route generally includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the condensation of specific aromatic compounds.
Functional Group Introduction: Various functional groups, such as bromine and sulfonamide, are introduced to the core structure to enhance its binding affinity and selectivity towards hCAXII.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
hCAXII-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
hCAXII-IN-3 has a wide range of scientific research applications, including:
Cancer Research: Due to its selective inhibition of hCAXII, this compound is used in cancer research to study the role of carbonic anhydrase XII in tumor growth and metastasis.
Biological Studies: The compound is used to investigate the physiological and pathological roles of carbonic anhydrase XII in various biological processes, including pH regulation and ion transport.
Industrial Applications:
Mechanism of Action
hCAXII-IN-3 exerts its effects by selectively binding to the active site of human carbonic anhydrase XII. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrase XII disrupts pH regulation within cells, leading to various downstream effects, including reduced cell proliferation and increased apoptosis in cancer cells .
The molecular targets and pathways involved in the action of this compound include the zinc ion in the active site of carbonic anhydrase XII, which is essential for the enzyme’s catalytic activity. By chelating the zinc ion, this compound effectively inhibits the enzyme’s function .
Comparison with Similar Compounds
hCAXII-IN-3 is unique among carbonic anhydrase inhibitors due to its high selectivity for carbonic anhydrase XII. Similar compounds include:
Acetazolamide: A classical carbonic anhydrase inhibitor with broad activity against multiple isoforms, including carbonic anhydrase II, IX, and XII.
Sulfonamide-based Inhibitors: These inhibitors also target carbonic anhydrase isoforms but often have lower selectivity and higher potential for off-target effects compared to this compound.
Coumarin Derivatives: These compounds have been identified as potential non-classical inhibitors of carbonic anhydrase XII, offering an alternative chemical scaffold to traditional sulfonamide-based inhibitors.
The uniqueness of this compound lies in its high selectivity and potency, making it a valuable tool in scientific research and drug development.
Properties
Molecular Formula |
C26H20BrN5O3S |
|---|---|
Molecular Weight |
562.4 g/mol |
IUPAC Name |
4-[4-[[3-[(E)-3-(2-bromophenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H20BrN5O3S/c27-24-7-3-1-6-23(24)26(33)14-9-18-15-31(25-8-4-2-5-22(18)25)16-19-17-32(30-29-19)20-10-12-21(13-11-20)36(28,34)35/h1-15,17H,16H2,(H2,28,34,35)/b14-9+ |
InChI Key |
SGXMKPRVRWHXBM-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)/C=C/C(=O)C5=CC=CC=C5Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)C=CC(=O)C5=CC=CC=C5Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)
![Urea, N-[4-[8-(MethylaMino)-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12395550.png)




![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)






